![molecular formula C12H15N5O2S B15156483 N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of a thiazole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide, with the addition of catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole cores, such as thiazole-based kinase inhibitors.
Pyrimidine derivatives: Compounds with pyrimidine cores, such as pyrimidine-based antifolates.
Uniqueness
N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit topoisomerase I and its potential anticancer properties set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H15N5O2S |
|---|---|
Poids moléculaire |
293.35 g/mol |
Nom IUPAC |
N-methyl-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H15N5O2S/c1-13-10(18)7-2-4-17(5-3-7)12-16-9-8(20-12)11(19)15-6-14-9/h6-7H,2-5H2,1H3,(H,13,18)(H,14,15,19) |
Clé InChI |
VTURSEYMDCRFQB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


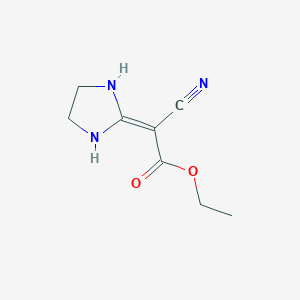
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15156415.png)
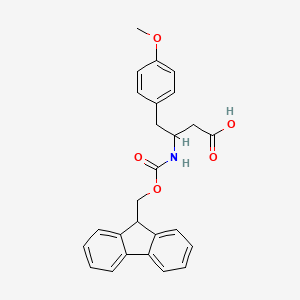
![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
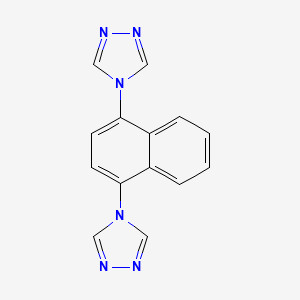
![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)
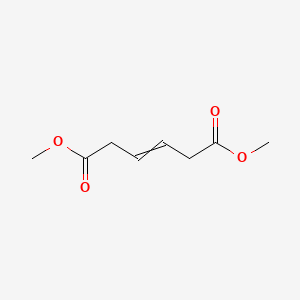
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
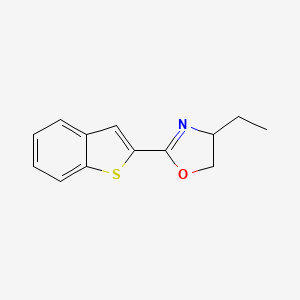
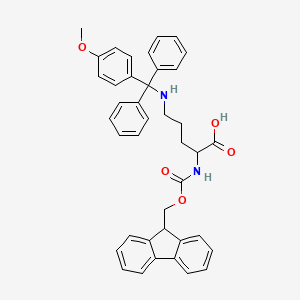
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
